3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amino group. One common method includes the reaction of a suitable azabicyclic precursor with Boc anhydride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. This compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-6-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
DWQURXPFTPMSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.